
Water triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Water triazine is a compound belonging to the class of triazines, which are nitrogen-containing heterocycles. Triazines have a planar six-membered benzene-like ring structure, but with three carbons replaced by nitrogen atoms. The molecular formula for triazines is C₃H₃N₃. This compound, specifically, is a derivative of triazine that has significant applications in various fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of water triazine typically involves the trimerization of nitrile and cyanide compounds. One common method is the thermal rearrangement of 2-azidocyclopropenes. Another method involves the condensation of 1,2-dicarbonyl compounds with amidrazones. The Bamberger triazine synthesis is also a classical method used for preparing triazines .
Industrial Production Methods
In industrial settings, this compound is produced through large-scale chemical reactions involving nitrile and cyanide compounds. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process often involves the use of catalysts and specific temperature and pressure conditions to optimize the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Water triazine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced triazine derivatives.
Substitution: Nucleophilic aromatic substitution is a common reaction for this compound, where nucleophiles replace one or more substituents on the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized triazine derivatives, while substitution reactions can produce a wide range of substituted triazines with different functional groups.
Applications De Recherche Scientifique
Water triazine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of water triazine involves its interaction with specific molecular targets and pathways. For example, in biological systems, triazine derivatives can inhibit enzymes or interfere with cellular processes, leading to their observed biological effects. The exact mechanism depends on the specific derivative and its target. In the case of herbicides, triazine compounds inhibit photosynthesis by blocking the photosystem II complex in plants .
Comparaison Avec Des Composés Similaires
Water triazine can be compared with other nitrogen-containing heterocycles, such as:
Pyridines: Contain one nitrogen atom in the ring.
Diazines: Contain two nitrogen atoms in the ring.
Triazoles: Contain three nitrogen atoms in a five-membered ring.
Tetrazines: Contain four nitrogen atoms in the ring.
Uniqueness
This compound is unique due to its three nitrogen atoms in a six-membered ring, which imparts distinct chemical properties and reactivity compared to other heterocycles. This makes it particularly useful in various applications, including as a building block for more complex molecules and materials.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable building block for synthesizing a wide range of derivatives with diverse properties and uses.
Propriétés
Numéro CAS |
873464-05-2 |
|---|---|
Formule moléculaire |
C3H5N3O |
Poids moléculaire |
99.09 g/mol |
Nom IUPAC |
triazine;hydrate |
InChI |
InChI=1S/C3H3N3.H2O/c1-2-4-6-5-3-1;/h1-3H;1H2 |
Clé InChI |
IPPZMUSITOSBKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=NN=C1.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]octan-2-yl]methanol](/img/structure/B12608100.png)
![1-[2-(4-Methoxyphenyl)-1-phenyl-2-propoxyethyl]pyrrolidin-2-one](/img/structure/B12608114.png)
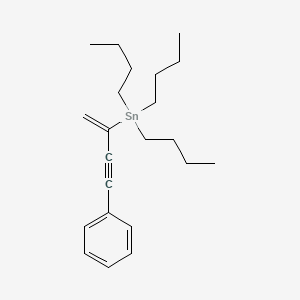
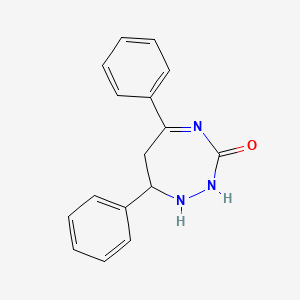
![Naphthalene, 2-[(4-bromophenyl)sulfonyl]-](/img/structure/B12608125.png)
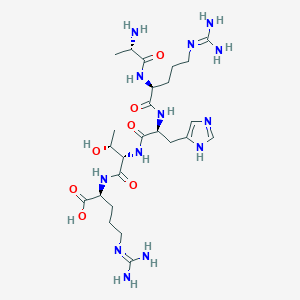
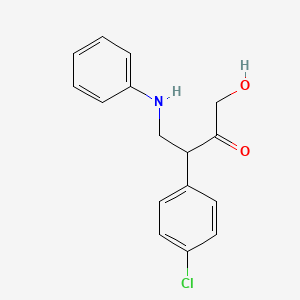
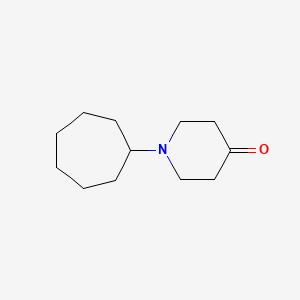
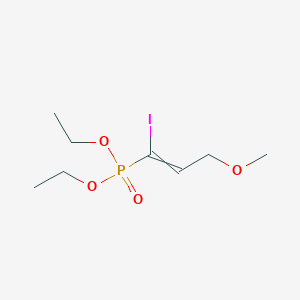

![N-[2-(1H-Indol-2-yl)pyridin-3-yl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12608166.png)
![3-Bromo-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12608171.png)
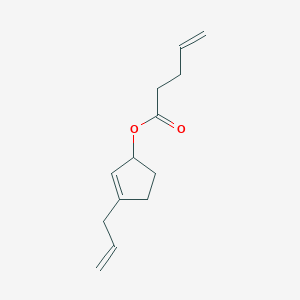
![9-{[(5S)-5-Amino-5-carboxypentyl]amino}-9-oxononanoic acid](/img/structure/B12608192.png)
